3-Amino-5-bromopyridine-2-carboxylic acid

Vue d'ensemble

Description

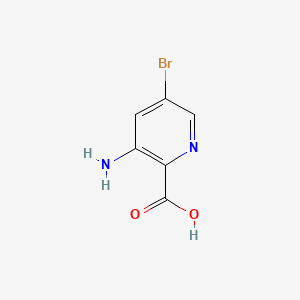

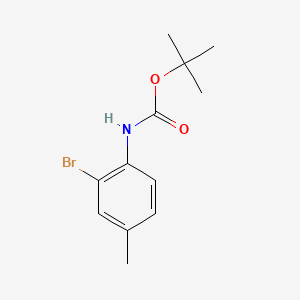

3-Amino-5-bromopyridine-2-carboxylic acid is a chemical compound that consists of a pyridine ring with an amino group at the 3-position, a bromine atom at the 5-position, and a carboxylic acid group at the 2-position .

Synthesis Analysis

The synthesis of 3-Amino-5-bromopyridine-2-carboxylic acid can be achieved through various methods. One such method involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Another method involves the protodeboronation of pinacol boronic esters .Molecular Structure Analysis

The molecular formula of 3-Amino-5-bromopyridine-2-carboxylic acid is C6H5BrN2O2 . It consists of a pyridine ring with an amino group at the 3-position, a bromine atom at the 5-position, and a carboxylic acid group at the 2-position .Chemical Reactions Analysis

The chemical reactions involving 3-Amino-5-bromopyridine-2-carboxylic acid are diverse. For instance, it can participate in Suzuki–Miyaura coupling reactions . Additionally, it can undergo protodeboronation when reacted with pinacol boronic esters .Physical And Chemical Properties Analysis

3-Amino-5-bromopyridine-2-carboxylic acid is a solid compound . It has a molecular weight of 217.02 . The compound should be stored under inert gas at 2–8 °C .Applications De Recherche Scientifique

Crystal Engineering and Supramolecular Chemistry

The compound’s crystal structure provides valuable information for crystal engineering and supramolecular chemistry:

For additional details, you can refer to the ChemicalBook entry and explore related compounds such as 2-Amino-5-bromopyridine and 5-Bromopyrimidine-2-carboxylic acid . If you have any further questions or need deeper insights, feel free to ask!

Mécanisme D'action

Target of Action

3-Amino-5-bromopyridine-2-carboxylic acid is a pyridine derivative that is commonly used as an organic synthesis and pharmaceutical intermediate . It can be used in the synthesis of various pyridine-based bioactive molecules . .

Mode of Action

It is known to be used in the suzuki–miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This suggests that the compound may interact with its targets through carbon–carbon bond formation.

Biochemical Pathways

Given its use in the synthesis of various pyridine-based bioactive molecules , it can be inferred that it may influence a variety of biochemical pathways depending on the specific bioactive molecule it is used to synthesize.

Result of Action

It is known to be used in the synthesis of various pyridine-based bioactive molecules , suggesting that its effects would be dependent on the specific bioactive molecule it is used to synthesize.

Action Environment

It is recommended to be stored under inert gas (nitrogen or argon) at 2–8 °c , suggesting that temperature and atmospheric conditions may affect its stability.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-amino-5-bromopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-3-1-4(8)5(6(10)11)9-2-3/h1-2H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXIHPZAIYKHGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678395 | |

| Record name | 3-Amino-5-bromopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-bromopyridine-2-carboxylic acid | |

CAS RN |

870997-85-6 | |

| Record name | 3-Amino-5-bromopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride](/img/structure/B581931.png)

![(5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester](/img/structure/B581938.png)